molecular formula C16H14F2N2O2 B6013231 4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide

4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide

Cat. No. B6013231
M. Wt: 304.29 g/mol
InChI Key: IZNMIRAIROIMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. This compound is a small molecule that has a molecular weight of 366.36 g/mol and a chemical formula of C18H15F2N3O2.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. Some studies have suggested that this compound may interact with the active site of certain enzymes, such as proteases or kinases, and inhibit their activity. Other studies have proposed that it may act as a ligand for specific receptors, such as G protein-coupled receptors or ion channels, and modulate their function.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide are largely dependent on its mechanism of action and the specific enzymes or receptors it interacts with. Some studies have reported that this compound exhibits anti-inflammatory, anti-cancer, or anti-viral properties, while others have suggested that it may have neuroprotective or analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide in lab experiments include its relatively simple synthesis, its high purity, and its potential as a lead compound for the development of new drugs. However, some limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide. One possible direction is the further investigation of its mechanism of action and the specific enzymes or receptors it interacts with. Another direction is the synthesis of new analogs and derivatives that exhibit improved pharmacological properties, such as increased potency or selectivity. Additionally, the potential applications of this compound in various therapeutic areas, such as oncology or neurology, could be explored.

Synthesis Methods

The synthesis of 4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide involves the reaction of 4-fluorobenzoyl chloride with N-(2-amino-2-oxoethyl)-2-fluoroaniline in the presence of a base, such as triethylamine or pyridine. The reaction proceeds through an amide bond formation mechanism, and the final product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs that target specific enzymes or receptors. In drug discovery, it has been used as a starting material for the synthesis of various analogs and derivatives that exhibit improved pharmacological properties.

properties

IUPAC Name

4-fluoro-N-[1-(2-fluoroanilino)-1-oxopropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2/c1-10(15(21)20-14-5-3-2-4-13(14)18)19-16(22)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNMIRAIROIMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1F)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-{1-[(2-fluorophenyl)amino]-1-oxopropan-2-yl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.